N-(tert-butyloxycarbonyl)-4-oxoproline benzyl ester

Descripción

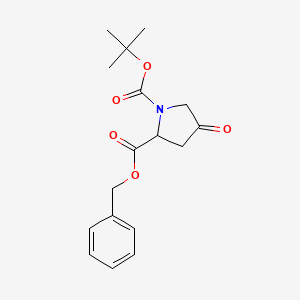

N-(tert-Butyloxycarbonyl)-4-oxoproline benzyl ester (CAS: 154456-97-0) is a proline-derived synthetic intermediate widely used in peptide chemistry and drug development. Its structure features a pyrrolidine ring with a 4-oxo group, a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen, and a benzyl ester at the carboxyl terminus. The Boc group enhances stability during synthetic steps, while the benzyl ester provides resistance to basic conditions, enabling selective deprotection under acidic (Boc) or hydrogenolytic (benzyl ester) conditions .

Propiedades

Fórmula molecular |

C17H21NO5 |

|---|---|

Peso molecular |

319.4 g/mol |

Nombre IUPAC |

2-O-benzyl 1-O-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3 |

Clave InChI |

JBOGNSRGCLEJEM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Boc-4-oxo-D-proline benzyl ester typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Análisis De Reacciones Químicas

1-Boc-4-oxo-D-proline benzyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Boc-4-oxo-D-proline benzyl ester has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound serves as a building block in peptide synthesis, aiding in the study of protein structure and function.

Medicine: It is utilized in the development of proline-based drugs and therapeutic agents.

Industry: The compound’s stability and reactivity make it valuable in the production of fine chemicals and specialty materials

Mecanismo De Acción

The mechanism of action of 1-Boc-4-oxo-D-proline benzyl ester involves its interaction with specific molecular targets, primarily through its functional groups. The Boc group provides steric protection, while the benzyl ester group facilitates esterification reactions. These interactions enable the compound to participate in various biochemical pathways, influencing the synthesis and modification of peptides and proteins .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations on the Proline Ring

N-(Acetyl)-3-Hydroxy-4-Fluoroproline Benzyl Ester (33b)

- Structure : Features 3-hydroxy and 4-fluoro substituents on the proline ring, with an acetyl protecting group.

- Synthesis : Generated via DMPU·HF-mediated epoxide ring-opening in DCM at 50°C, purified by HPLC .

- Acetyl protection is less stable than Boc under acidic conditions, limiting its utility in multi-step syntheses.

N-(Boc)-2,3-Dehydro-4-Hydroxyproline Benzyl Ester (34a)

- Structure : Contains a 2,3-dehydro (double bond) and 4-hydroxy group, with Boc protection.

- Synthesis : Prepared using Bu4NH2F3 in toluene, isolated via aqueous extraction .

- Key Differences :

- The double bond introduces rigidity, affecting conformational flexibility.

- The 4-hydroxy group offers hydrogen-bonding capability, contrasting with the 4-oxo group’s electrophilicity.

Protecting Group Variations

N-Benzyloxycarbonyl (Cbz)-4-Aminoproline Benzyl Ester

- Structure: 4-aminoproline with Cbz and benzyl ester groups.

- Synthesis : Derived from literature procedures involving chloroacetylation .

- Key Differences: Cbz requires hydrogenolysis for deprotection, whereas Boc uses mild acids (e.g., TFA). The 4-amino group enables nucleophilic reactions (e.g., acylation), unlike the 4-oxo group’s electrophilic reactivity .

N-Cbz-4-Hydrazino-Proline Benzyl Ester with Multiple Boc Groups (25)

Functional Group Extensions

4-Oxo-Valsartan Benzyl Ester (CAS: 188240-32-6)

- Structure : L-valine derivative with a 4-oxo group, tetrazole-containing biphenyl, and benzyl ester.

- Application : Intermediate in angiotensin II receptor antagonists (e.g., valsartan).

- Key Differences :

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity: The 4-oxo group in the target compound facilitates nucleophilic attacks (e.g., Grignard additions), whereas 4-amino or 4-hydroxy analogues enable acylation or oxidation reactions .

- Stability : Boc/benzyl ester combinations offer orthogonal protection, critical for sequential deprotection in solid-phase peptide synthesis .

- Pharmacological Relevance : While proline derivatives serve as scaffolds, valsartan analogues highlight the role of benzyl esters in prodrug design .

Actividad Biológica

N-(tert-butyloxycarbonyl)-4-oxoproline benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies that highlight its applications and effectiveness.

Chemical Structure and Properties

This compound, with the CAS number 154456-97-0, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a benzyl ester moiety attached to the 4-oxoproline backbone. Its chemical formula is , indicating a complex structure that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₄ |

| Molecular Weight | 303.33 g/mol |

| CAS Number | 154456-97-0 |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves the protection of the amino group followed by esterification. Various methods have been reported, including:

- Direct Esterification : Reacting 4-oxoproline with benzyl alcohol in the presence of acid catalysts.

- Using Protecting Groups : Employing Boc protection to enhance the stability and reactivity of the amino group during synthesis.

Case Study: Synthesis Efficiency

A study demonstrated that using phase transfer catalysis can significantly improve the yield and selectivity of the synthesis process, achieving yields over 90% under optimized conditions .

Antioxidant Properties

Research has shown that derivatives of 4-oxoproline exhibit notable antioxidant activity. The DPPH radical scavenging assay indicated that this compound can effectively reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage .

Enzyme Inhibition

This compound has been explored for its inhibitory effects on various enzymes:

- Tyrosinase Inhibition : Studies indicate that compounds similar to this compound can inhibit tyrosinase, an enzyme involved in melanin production, which could be beneficial for skin whitening applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the Boc group enhances solubility and stability, while modifications at the benzyl position can lead to variations in potency against specific biological targets.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased lipophilicity |

| Changing Benzyl Group | Variability in enzyme inhibition |

| Altering Carbon Chain Length | Impact on solubility and absorption |

Research Findings and Applications

Recent studies have focused on the potential therapeutic applications of this compound:

- Neuroprotective Effects : Research indicates that proline derivatives can provide neuroprotective benefits in models of neurodegenerative diseases by modulating oxidative stress .

- Antimicrobial Activity : Preliminary findings suggest that this compound exhibits antimicrobial properties against certain pathogens, making it a candidate for further investigation in drug development .

Q & A

Q. What are the common synthetic routes for preparing N-(tert-butyloxycarbonyl)-4-oxoproline benzyl ester, and how do coupling agents influence reaction efficiency?

- Methodological Answer : The synthesis typically involves sequential protection of the proline residue. The tert-butyloxycarbonyl (Boc) group is introduced at the N-terminal using Boc anhydride, while the benzyl ester protects the carboxyl group. Key steps include:

Boc Protection : Reacting 4-oxoproline with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP/Et₃N) .

Benzyl Ester Formation : Activation of the carboxyl group via coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole), followed by benzylation .

- Coupling Agent Comparison :

| Coupling Agent | Reaction Time | Yield (%) | Byproduct Management |

|---|---|---|---|

| DCC/HOBt | 4–6 hours | 60–75% | Dicyclohexylurea filtration |

| EDC/HCl | 2–3 hours | 50–65% | Aqueous workup required |

| Data derived from peptide synthesis protocols . |

Q. How is the compound characterized spectroscopically, and what key NMR/MS signals confirm its structure?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Boc group : Singlet at δ 1.4 ppm (9H, tert-butyl).

- Benzyl ester : Doublets at δ 5.1–5.3 ppm (-OCH₂Ph) and aromatic protons at δ 7.2–7.5 ppm.

- 4-Oxoproline backbone : Multiplet at δ 4.4–4.8 ppm (Cα-H) and δ 2.4–3.5 ppm (pyrrolidine ring protons) .

- Mass Spectrometry : ESI-MS typically shows [M+Na⁺] peaks at m/z 692.3 for intermediates and [M+H⁺] at m/z 446.2 for deprotected derivatives .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer : The compound serves as a protected intermediate in solid-phase peptide synthesis (SPPS):

- Selective Deprotection : The Boc group is removed with TFA (trifluoroacetic acid), while the benzyl ester remains stable, enabling sequential elongation .

- Conjugation : Used in synthesizing peptide dendrimers or cyclic peptides via amide bond formation after deprotection .

Q. How do lateral chain protection strategies (e.g., benzyl vs. tert-butyl esters) impact downstream reactivity?

- Methodological Answer :

- Benzyl Esters : Stable under acidic Boc deprotection (TFA) but require hydrogenolysis (H₂/Pd-C) for removal, limiting compatibility with reducible functional groups .

- tert-Butyl Esters : Cleaved with strong acids (e.g., HCl/dioxane), offering orthogonal protection but requiring careful pH control to avoid premature hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields when using different coupling agents for benzyl ester formation?

- Methodological Answer : Discrepancies arise from side reactions (e.g., racemization or urea byproduct formation). Strategies include:

Q. What challenges arise in maintaining stereochemical integrity during Boc deprotection, and how are they addressed?

- Methodological Answer : Acidic Boc removal (TFA) can protonate the pyrrolidine ring, leading to epimerization. Mitigation involves:

Q. How does the 4-oxo group influence the compound’s stability under hydrogenation conditions, and what alternatives exist for benzyl ester removal?

- Methodological Answer : The 4-oxo group is sensitive to reduction, complicating hydrogenolysis. Alternatives include:

- Photocatalytic Debenzylation : UV light with catalytic TiO₂ avoids hydrogenation of the ketone .

- Lewis Acid-Mediated Cleavage : BF₃·OEt₂ in anhydrous conditions selectively removes benzyl esters without affecting the oxoproline moiety .

Q. What advanced analytical techniques differentiate between Boc-protected intermediates and their deprotected analogs in complex mixtures?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Correlates carbonyl (C=O) signals of Boc (δ 155–157 ppm) with adjacent protons .

- High-Resolution MS/MS : Fragmentation patterns distinguish between [M-Boc+H⁺] and [M-benzyl+H⁺] ions .

- X-ray Crystallography : Resolves conformational differences in crystalline intermediates (e.g., tert-butyl vs. benzyl packing motifs) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the optimal molar ratios of Boc anhydride in N-terminal protection?

- Methodological Answer : Discrepancies stem from varying steric environments. A general protocol recommends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.